molecular formula C16H21NO4 B12618899 Butyl 2-(benzamidomethyl)-3-oxobutanoate CAS No. 920007-99-4

Butyl 2-(benzamidomethyl)-3-oxobutanoate

Cat. No.: B12618899
CAS No.: 920007-99-4
M. Wt: 291.34 g/mol
InChI Key: PBLNFYUEXCWQJF-UHFFFAOYSA-N
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Description

Butyl 2-(benzamidomethyl)-3-oxobutanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a butyl group, a benzamide moiety, and a 3-oxobutanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(benzamidomethyl)-3-oxobutanoate typically involves the esterification of 2-(benzamidomethyl)-3-oxobutanoic acid with butanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(benzamidomethyl)-3-oxobutanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Butyl 2-(benzamidomethyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 2-(benzamidomethyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Butyl 2-(benzamidomethyl)-3-oxobutanoate: shares structural similarities with other esters and amides, such as:

Uniqueness

The unique combination of a butyl ester and a benzamide moiety in this compound provides distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

920007-99-4

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

butyl 2-(benzamidomethyl)-3-oxobutanoate

InChI

InChI=1S/C16H21NO4/c1-3-4-10-21-16(20)14(12(2)18)11-17-15(19)13-8-6-5-7-9-13/h5-9,14H,3-4,10-11H2,1-2H3,(H,17,19)

InChI Key

PBLNFYUEXCWQJF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(CNC(=O)C1=CC=CC=C1)C(=O)C

Origin of Product

United States

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